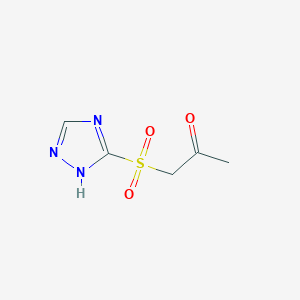
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, commonly known as TSA or Trichostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been widely studied for its ability to regulate gene expression and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
TSA inhibits the activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure called chromatin, and acetylation of histones is a key mechanism for regulating gene expression. By inhibiting 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, TSA increases histone acetylation, which leads to changes in gene expression and ultimately alters cellular function.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TSA has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. In neurodegenerative diseases, TSA has been shown to reduce inflammation, protect against neuronal damage, and improve cognitive function by increasing the expression of genes involved in neuroprotection and synaptic plasticity. In addition, TSA has been shown to regulate the immune response in inflammatory diseases by inhibiting the activity of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TSA in lab experiments is its potent inhibitory effect on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which allows for precise regulation of gene expression. However, one limitation of using TSA is its potential cytotoxicity, which can limit its use in cell culture experiments. In addition, TSA has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on TSA. One area of interest is the development of more potent and selective 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of TSA in epigenetic regulation and its potential therapeutic applications in diseases such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of TSA, particularly in long-term studies.
Synthesemethoden
The synthesis of TSA involves the reaction of 1,2,4-triazole-3-thiol with chloroacetyl chloride, followed by oxidation with potassium permanganate to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The yield of this synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
TSA has been extensively investigated for its potential therapeutic applications in various diseases. In cancer research, TSA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative research, TSA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In addition, TSA has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
Produktname |
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone |
|---|---|
Molekularformel |
C5H7N3O3S |
Molekulargewicht |
189.2 g/mol |
IUPAC-Name |
1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one |
InChI |
InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
OYFHIRZWLFAYKB-UHFFFAOYSA-N |
SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
Kanonische SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



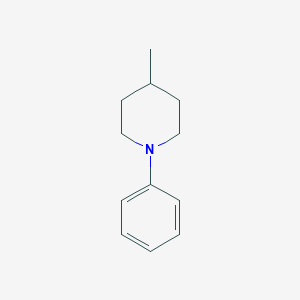
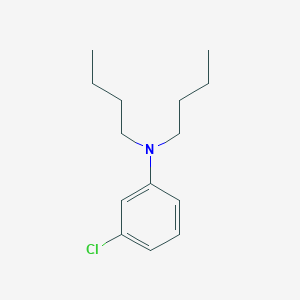
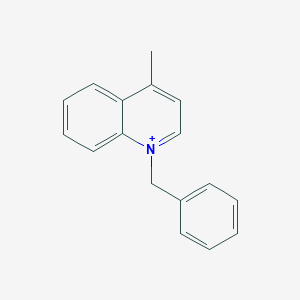
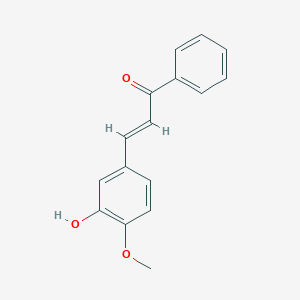
![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)
![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)